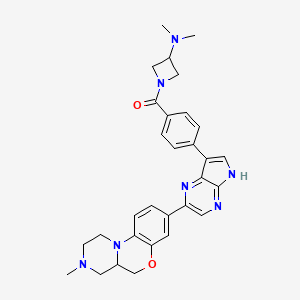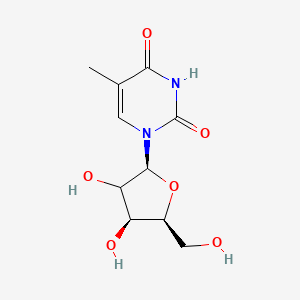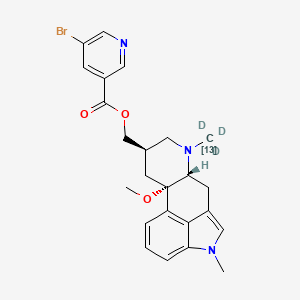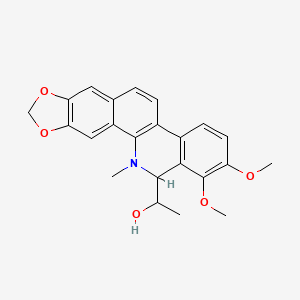
HIV-1 protease-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 protease-IN-1 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This enzyme is responsible for cleaving the viral polyprotein precursor into individual functional proteins necessary for the maturation of infectious virions. By inhibiting this enzyme, this compound effectively prevents the replication and spread of the virus, making it a valuable compound in the treatment of HIV/AIDS .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-1 involves several key steps:
Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of condensation reactions involving amines and carboxylic acids.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: HIV-1 protease-IN-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: Substitution reactions are employed to introduce different substituents onto the core structure, enhancing its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Aryl sulfonyl chlorides and various amines in the presence of catalysts like DMAP and DIEA.
Major Products: The major products formed from these reactions are various derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .
Applications De Recherche Scientifique
HIV-1 protease-IN-1 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Used in research to understand the life cycle of HIV and the role of protease in viral replication.
Medicine: A critical component in the development of antiretroviral therapies for HIV/AIDS.
Mécanisme D'action
HIV-1 protease-IN-1 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of the viral polyprotein precursor. This inhibition disrupts the maturation of infectious virions, effectively halting the replication of the virus. The molecular targets involved include the active site residues of the protease enzyme, which are crucial for its catalytic activity .
Comparaison Avec Des Composés Similaires
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Comparison: HIV-1 protease-IN-1 is unique in its high binding affinity and specificity for the HIV-1 protease enzyme. Compared to other inhibitors, it exhibits superior efficacy in inhibiting drug-resistant strains of HIV, making it a valuable addition to the arsenal of antiretroviral drugs .
Propriétés
Formule moléculaire |
C25H35N3O6S |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
(3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]morpholine-3-carboxamide |
InChI |
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(32,33)21-10-8-20(29)9-11-21)16-24(30)22(14-19-6-4-3-5-7-19)27-25(31)23-17-34-13-12-26-23/h3-11,18,22-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t22-,23-,24+/m0/s1 |
Clé InChI |
QSIGJISDQQMQLD-KMDXXIMOSA-N |
SMILES isomérique |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O |
SMILES canonique |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)

![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)



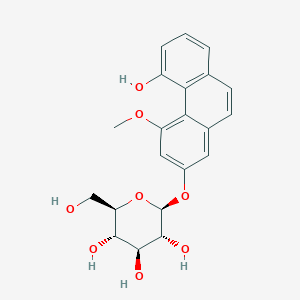
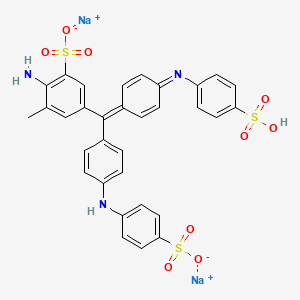
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
